2,6-Dibromopyridin-4-amine
Overview
Description
2,6-Dibromopyridin-4-amine is an organic compound with the molecular formula C₅H₄Br₂N₂. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and an amino group is substituted at the 4th position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
2,6-Dibromopyridin-4-amine has a wide range of applications in scientific research:
Safety and Hazards
“2,6-Dibromopyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals
Mode of Action
As a chemical intermediate, it’s likely that its mode of action is dependent on the specific compound it is used to synthesize .
Biochemical Pathways
As a versatile intermediate in pharmaceutical synthesis, it may be involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the specific drug it is used to synthesize .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2,6-Dibromopyridin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The compound’s bromine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with active sites on enzymes, leading to their inhibition or activation . This compound can also bind to DNA and RNA, affecting the transcription and translation processes. The presence of bromine atoms enhances its ability to form stable complexes with nucleophilic biomolecules, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range results in a pronounced biological response. Adverse effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The presence of bromine atoms influences the compound’s metabolic flux, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in regulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridin-4-amine can be synthesized through several methods. One common method involves the reaction of 2,6-dibromo-4-nitropyridine 1-oxide with iron powder in acetic acid at elevated temperatures. The reaction mixture is heated to 100°C for one hour to yield this compound .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting 2,6-dibromopyridine with ammonia or other amines under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in 2,6-dibromo-4-nitropyridine can be reduced to an amino group using reducing agents like iron powder in acetic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Iron powder in acetic acid is a typical reducing agent for converting nitro groups to amino groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Reduction Products: The primary product is this compound when starting from 2,6-dibromo-4-nitropyridine.
Comparison with Similar Compounds
2,6-Dibromopyridine: Lacks the amino group at the 4th position, making it less reactive in certain substitution reactions.
4-Amino-2,6-dichloropyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness: 2,6-Dibromopyridin-4-amine is unique due to the presence of both bromine atoms and an amino group, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,6-dibromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZVUOMTODHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555745 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39771-34-1 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,6-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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